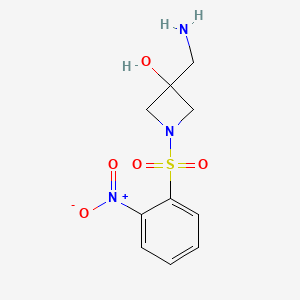
3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol, also known as ANSA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ANSA is a highly versatile molecule that can be synthesized through various methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol works by undergoing a reduction reaction in the presence of reactive oxygen species, resulting in the formation of a highly fluorescent compound. This fluorescence can be detected using various techniques, including fluorescence microscopy and flow cytometry.
Biochemical and Physiological Effects:
3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol has been shown to have minimal toxicity in vitro, making it a safe and useful tool for scientific research. Additionally, 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol has been shown to have a high degree of selectivity for reactive oxygen species, making it a valuable tool for the detection of these species in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol in lab experiments is its high degree of selectivity for reactive oxygen species. Additionally, 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol is relatively easy to synthesize and has minimal toxicity in vitro. However, 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol has limitations in that it can only detect reactive oxygen species and may not be useful for detecting other types of molecules.
Orientations Futures
There are numerous future directions for research involving 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol. One potential area of research is the development of new drugs based on the structure of 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol. Additionally, 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol could be used as a tool for the detection of other types of molecules, such as reactive nitrogen species. Finally, 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol could be modified to improve its selectivity and sensitivity for reactive oxygen species, making it an even more valuable tool for scientific research.
In conclusion, 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol is a highly versatile molecule that has numerous potential applications in scientific research. Its synthesis method is relatively straightforward, and its mechanism of action has been studied extensively. 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol has minimal toxicity in vitro and has a high degree of selectivity for reactive oxygen species, making it a valuable tool for the detection of these species in living cells. There are numerous future directions for research involving 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol, including the development of new drugs and the modification of 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol to improve its selectivity and sensitivity.
Méthodes De Synthèse
3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol can be synthesized through a variety of methods, including the reaction of 3-chloromethylazetidine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-nitrobenzenesulfonyl chloride with azetidin-3-ol in the presence of a base such as triethylamine. Both methods result in the formation of 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol with high yields.
Applications De Recherche Scientifique
3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species in living cells. 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol has also been used as a substrate for the development of enzyme assays for the detection of specific enzymes. Additionally, 3-(Aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol has been used in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
3-(aminomethyl)-1-(2-nitrophenyl)sulfonylazetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c11-5-10(14)6-12(7-10)19(17,18)9-4-2-1-3-8(9)13(15)16/h1-4,14H,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDBDFRCJSJMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])(CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-(2-nitrobenzenesulfonyl)azetidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

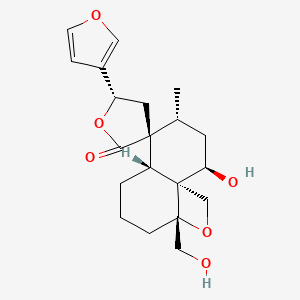


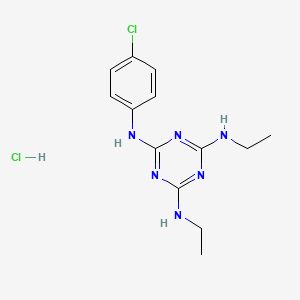
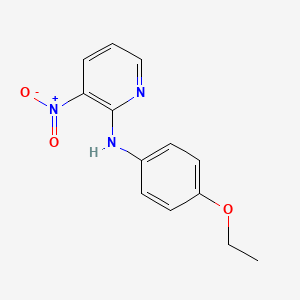

![[1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B2534036.png)
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B2534037.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2534038.png)


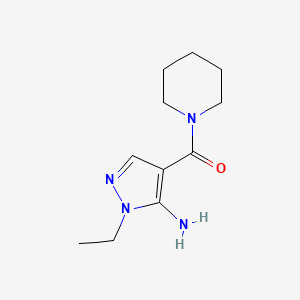
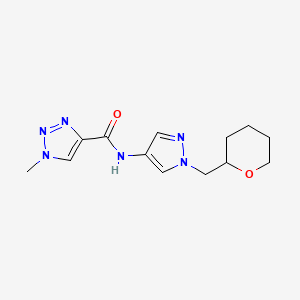
![2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2534049.png)